

# 4-Ethyl-2-methoxyphenol: A Technical Guide to Safety, Toxicity, and Handling

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## Compound of Interest

Compound Name: **4-Ethyl-2-methoxyphenol**

Cat. No.: **B121337**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, toxicity profile, and experimental safety assessment of **4-Ethyl-2-methoxyphenol** (4-EP), also known as 4-Ethylguaiacol. This document is intended to serve as a critical resource for laboratory personnel and professionals involved in drug development and chemical research.

## Chemical and Physical Properties

**4-Ethyl-2-methoxyphenol** is a phenolic compound with the molecular formula C<sub>9</sub>H<sub>12</sub>O<sub>2</sub>.<sup>[1]</sup> It is a combustible liquid that is classified as harmful if swallowed and causes skin and serious eye irritation.<sup>[2]</sup>

Property	Value	Reference
CAS Number	2785-89-9	[1]
Molecular Weight	152.19 g/mol	[1]
Appearance	Light yellow liquid	[2]
Boiling Point	234-236 °C	[2]
Flash Point	107 °C (224 °F)	[2]
Solubility	Slightly soluble in water	[3]

## Hazard Identification and GHS Classification

**4-Ethyl-2-methoxyphenol** is classified under the Globally Harmonized System (GHS) with the following hazard statements:

GHS Classification	Hazard Statement	Signal Word
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Skin irritation (Category 2)	H315: Causes skin irritation	Warning
Serious eye irritation (Category 2)	H319: Causes serious eye irritation	Warning
Specific target organ toxicity – single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation	Warning

Source: PubChem CID 62465[\[4\]](#)

## Toxicological Summary

While a specific oral LD50 for **4-Ethyl-2-methoxyphenol** is not readily available, its classification as Acute Oral Toxicity Category 4 indicates an LD50 range of 300-2000 mg/kg for rats. Toxicological data from analogous compounds, such as eugenol and guaiacol, are often used to assess its safety profile.[\[1\]](#)[\[5\]](#) Data from read-across analog guaiacol suggests that 4-ethylguaiacol is not expected to be genotoxic.[\[1\]](#)

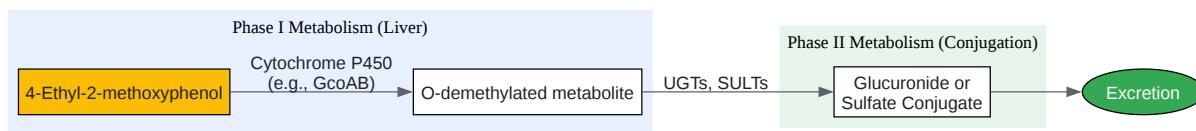
Endpoint	Result/Classification	Species	Method	Reference
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	Rat (inferred)	OECD 423 (inferred)	<a href="#">[2]</a> <a href="#">[4]</a>
Skin Irritation	Category 2 (Causes skin irritation)	Rabbit (inferred)	OECD 404 (inferred)	<a href="#">[2]</a> <a href="#">[4]</a>
Eye Irritation	Category 2 (Causes serious eye irritation)	Rabbit (inferred)	OECD 405 (inferred)	<a href="#">[2]</a> <a href="#">[4]</a>
Genotoxicity	Not expected to be genotoxic	(inferred from guaiacol)	Ames test (inferred)	<a href="#">[1]</a>
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) = 1700 $\mu\text{g}/\text{cm}^2$	(inferred from 2-methoxy-4-propylphenol)		<a href="#">[1]</a>
Repeated Dose Toxicity	NOAEL = 300 mg/kg/day	Rat (inferred from eugenol)	13-week subchronic study	<a href="#">[5]</a>

## Metabolic and Toxicological Pathways

The metabolism of **4-Ethyl-2-methoxyphenol** is expected to follow pathways similar to other guaiacol derivatives. The primary metabolic route likely involves O-demethylation catalyzed by cytochrome P450 enzymes in the liver, followed by conjugation reactions (glucuronidation and sulfation) to facilitate excretion.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

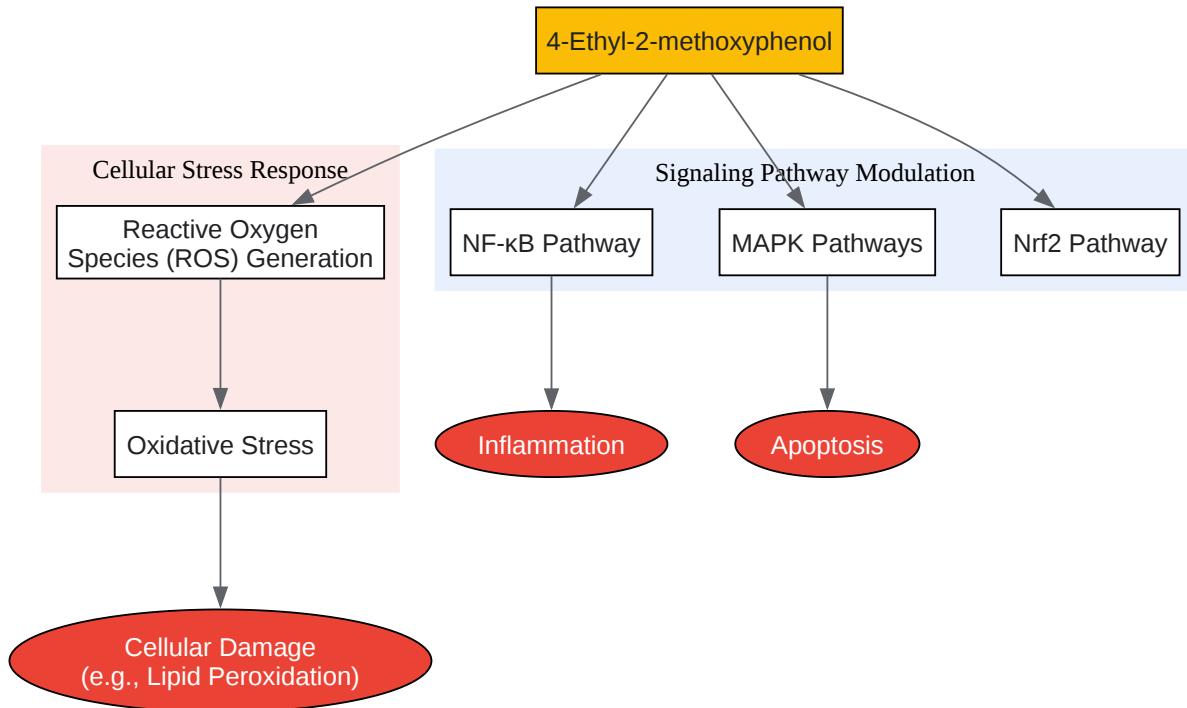
The toxicity of phenolic compounds is often linked to their pro-oxidant activities, which can lead to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.[\[12\]](#)[\[13\]](#) Key signaling pathways that may be affected by phenolic compounds include:

- Nuclear Factor-κB (NF-κB) Pathway: Modulation of this pathway can lead to inflammatory responses.[14][15]
- Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in cellular processes like proliferation, differentiation, and apoptosis.[14][16][17]
- Nrf2 Pathway: This pathway is a key regulator of the cellular antioxidant response.[15]



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Probable metabolic pathway of **4-Ethyl-2-methoxyphenol**.

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Potential signaling pathways affected by **4-Ethyl-2-methoxyphenol**.

## Handling and Safety Precautions

### Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.
- Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

## Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.

## First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

## Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key toxicological assessments based on OECD guidelines.

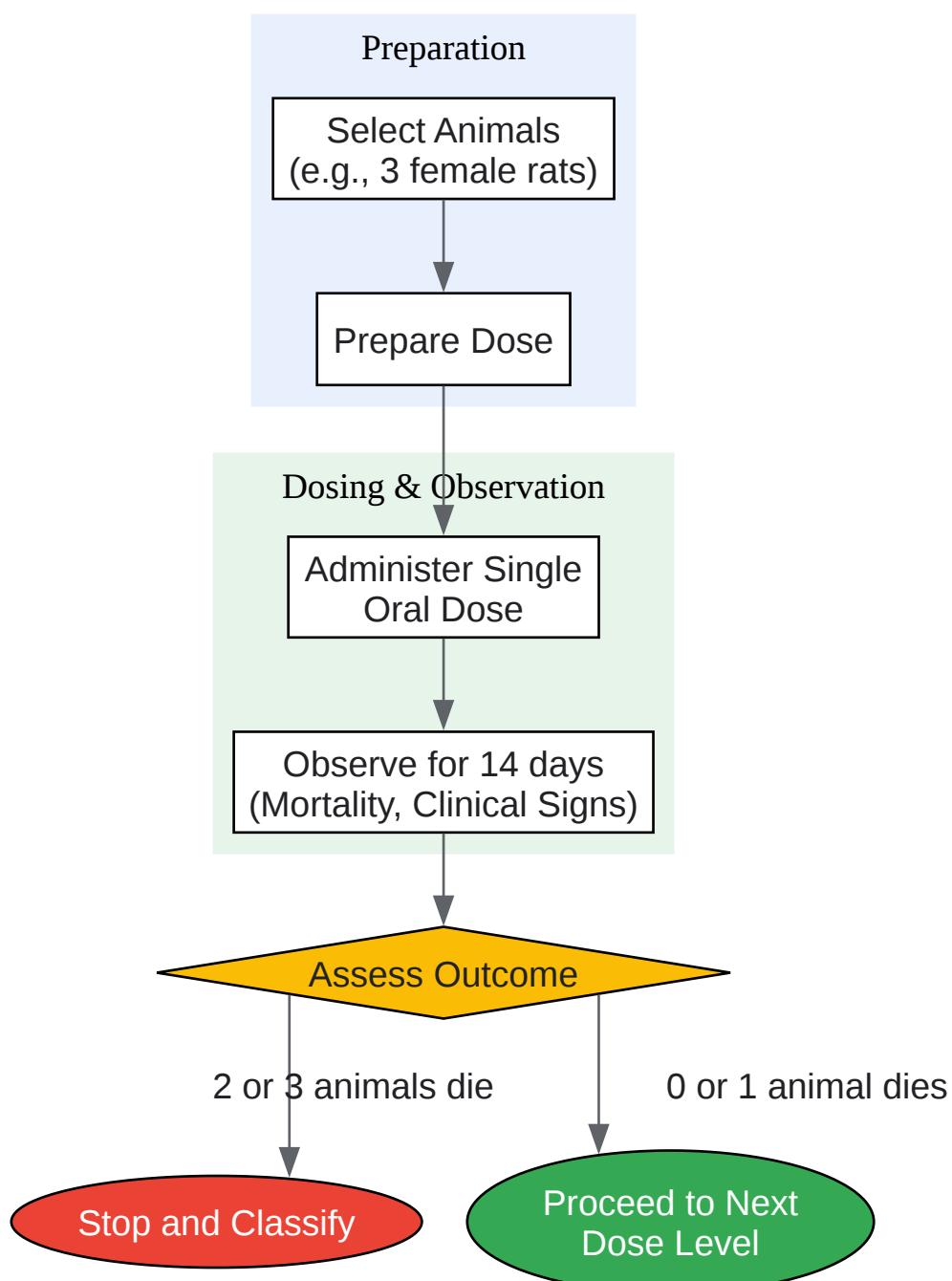
### Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.

Methodology:

- Animal Selection: Use healthy, young adult rats of a single sex (usually females), weighing within  $\pm 20\%$  of the mean weight.
- Housing and Feeding: House animals in appropriate cages with a 12-hour light/dark cycle. Provide a standard laboratory diet and unlimited access to drinking water.

- Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water). The concentration should be prepared to deliver the desired dose in a volume that does not exceed 1 mL/100g of body weight.
- Administration: Administer the substance in a single dose by oral gavage. Animals should be fasted overnight before dosing.
- Procedure:
  - Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).
  - Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
  - If no mortality occurs, proceed to a higher dose level with a new group of 3 animals.
  - If mortality occurs in 2 or 3 animals, the experiment is terminated, and the substance is classified. If one animal dies, the test is repeated at the same dose level.
- Observations: Record mortality, body weight changes, and all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
- Pathology: Perform a gross necropsy on all animals at the end of the study.



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Experimental workflow for OECD Guideline 423.

## Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To assess the potential for a substance to cause skin irritation or corrosion.

Methodology:

- Animal Selection: Use healthy, young adult albino rabbits.
- Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
- Application of Test Substance: Apply 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance to a small area (about 6 cm<sup>2</sup>) of the clipped skin and cover with a gauze patch and non-irritating tape.
- Exposure Duration: The exposure period is typically 4 hours.
- Observations:
  - Remove the patch and wash the treated area.
  - Score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
  - Continue observations for up to 14 days to assess the reversibility of the effects.
- Scoring: Use a graded scoring system (e.g., Draize scale) to evaluate the severity of skin reactions.

## Acute Eye Irritation/Corrosion (OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

- Animal Selection: Use healthy, young adult albino rabbits.
- Application of Test Substance: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
- Observations:
  - Examine the eyes at 1, 24, 48, and 72 hours after instillation.
  - Score for corneal opacity, iritis, and conjunctival redness and chemosis.

- Continue observations for up to 21 days if effects persist.
- Scoring: Use a standardized scoring system to evaluate the ocular reactions.

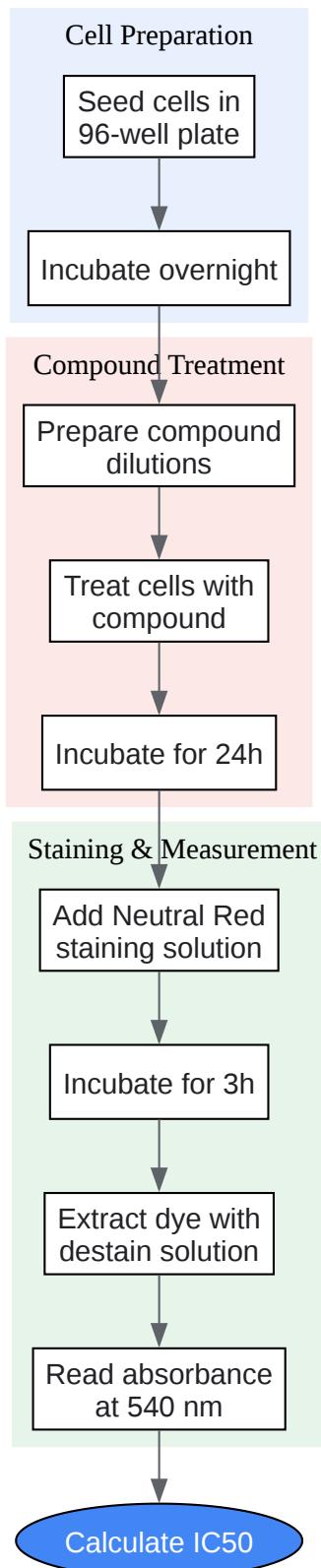
## In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

Objective: To assess the cytotoxicity of a substance on a cell culture model.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate and incubate until a semi-confluent monolayer is formed.[18][19][20][21][22]
- Compound Treatment: Prepare a series of dilutions of **4-Ethyl-2-methoxyphenol** in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the culture medium in the wells with the medium containing the test substance.[21]
- Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).  
[18]
- Neutral Red Staining:
  - Remove the treatment medium and wash the cells.
  - Add a medium containing neutral red dye and incubate for approximately 3 hours to allow viable cells to take up the dye into their lysosomes.[18][20]
- Dye Extraction and Measurement:
  - Wash the cells to remove excess dye.
  - Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[20]
  - Measure the absorbance of the extracted dye using a microplate spectrophotometer at a wavelength of 540 nm.[20]

- Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) compared to the control cells.[18]

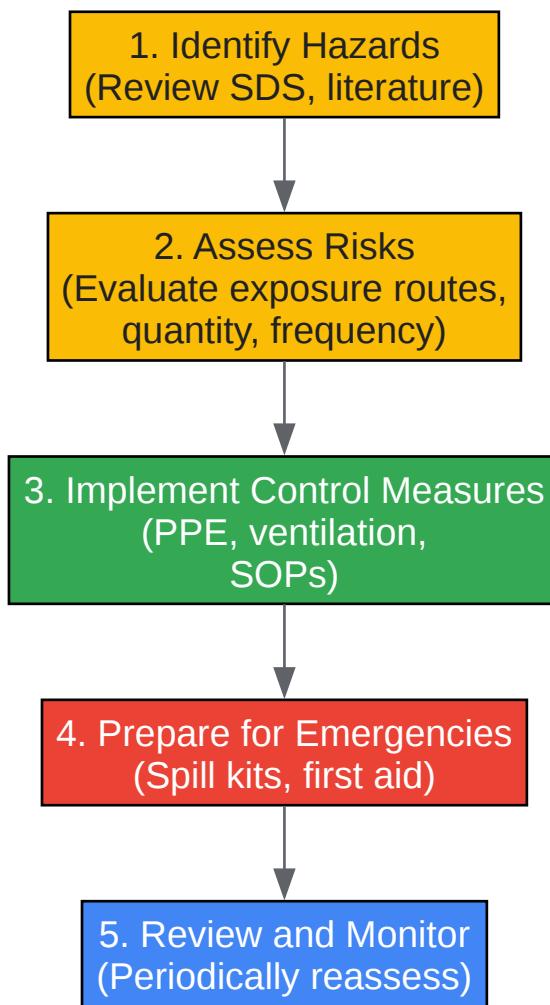


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Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

## Chemical Safety Risk Assessment Workflow

A systematic risk assessment should be conducted before handling **4-Ethyl-2-methoxyphenol** in a laboratory setting.[23][24][25][26][27]

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Workflow for conducting a chemical safety risk assessment.

This guide provides a comprehensive overview of the safety, toxicity, and handling of **4-Ethyl-2-methoxyphenol**. Researchers and laboratory personnel should always consult the most

recent Safety Data Sheet (SDS) and follow institutional safety protocols when working with this chemical.

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## References

- 1. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 2. [assets.thermofisher.com](http://assets.thermofisher.com) [assets.thermofisher.com]
- 3. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 4. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. [tobacco-information.hpa.gov.tw](http://tobacco-information.hpa.gov.tw) [tobacco-information.hpa.gov.tw]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 10. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 11. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 13. Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 15. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcres.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. qualitybiological.com [qualitybiological.com]
- 21. assaygenie.com [assaygenie.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 24. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 25. intersolia.com [intersolia.com]
- 26. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 27. documents.uow.edu.au [documents.uow.edu.au]
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